Adenosine receptor inhibitor 2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

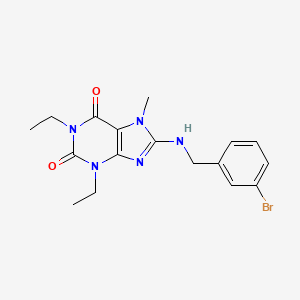

C17H20BrN5O2 |

|---|---|

分子量 |

406.3 g/mol |

IUPAC名 |

8-[(3-bromophenyl)methylamino]-1,3-diethyl-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C17H20BrN5O2/c1-4-22-14-13(15(24)23(5-2)17(22)25)21(3)16(20-14)19-10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,19,20) |

InChIキー |

JQUHPWAAWOJUOW-UHFFFAOYSA-N |

正規SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)NCC3=CC(=CC=C3)Br)C |

製品の起源 |

United States |

Foundational & Exploratory

Mechanism of action of adenosine A2A receptor antagonists

An In-depth Technical Guide to the Mechanism of Action of Adenosine A2A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adenosine System

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule, fine-tuning physiological processes in response to metabolic stress, such as hypoxia or ischemia. It exerts its effects by activating four distinct G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. The Adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target due to its high expression in the basal ganglia of the brain and on various immune cells.[1][2] Antagonism of this receptor offers a non-dopaminergic approach for treating Parkinson's disease and a novel strategy for cancer immunotherapy.[3][4] This guide elucidates the core mechanism of action of A2AR antagonists, detailing the underlying signaling pathways, key experimental validation methods, and quantitative pharmacological data.

The A2A Receptor Signaling Cascade

The A2A receptor is canonically coupled to the stimulatory G-protein, Gs.[5] Upon binding of the endogenous agonist adenosine, the receptor undergoes a conformational change that triggers a downstream signaling cascade, leading to a cellular response.

Core Pathway Steps:

-

Agonist Binding: Extracellular adenosine binds to the A2A receptor.

-

Gs Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Stimulation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase (AC), an enzyme embedded in the cell membrane.[5]

-

cAMP Production: Activated adenylyl cyclase converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6][7][8]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[5][9]

-

Downstream Phosphorylation: PKA proceeds to phosphorylate various downstream substrates, including transcription factors like the cAMP responsive element-binding protein (CREB), ultimately altering gene expression and cellular function.[5]

Core Mechanism of A2A Receptor Antagonism

A2A receptor antagonists are competitive inhibitors. They bind to the A2A receptor at the same site as adenosine but do not activate it. By occupying the receptor, they physically block adenosine from binding and initiating the Gs-cAMP-PKA signaling cascade.[4][6] This blockade effectively prevents the downstream physiological effects mediated by A2A receptor activation.

In the basal ganglia, A2A receptors are densely co-localized with dopamine D2 receptors on striatopallidal neurons, which form the "indirect pathway" of motor control.[4] A2A receptor activation in this pathway has an inhibitory effect on D2 receptor function. By blocking this A2A-mediated signal, antagonists reduce the inhibitory tone on the indirect pathway, thereby enhancing dopaminergic signaling and improving motor function in conditions like Parkinson's disease.[1][4][10]

In the tumor microenvironment, adenosine accumulation suppresses the activity of cytotoxic T cells and other immune cells via A2A receptor activation.[7][11] A2A antagonists block this immunosuppressive signal, restoring the anti-tumor activity of immune cells and enhancing the efficacy of other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[2][12]

References

- 1. Mode of action of adenosine A2A receptor antagonists as symptomatic treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. | Semantic Scholar [semanticscholar.org]

- 12. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

Pharmacological Profiling of New A2B Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pharmacological strategies and experimental protocols essential for the characterization of novel antagonists for the A2B adenosine receptor (A2BAR). The A2B receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target due to its role in a variety of pathophysiological conditions, including inflammation, cancer, diabetes, and fibrosis.[1][2][3][4] Given its low affinity for endogenous adenosine, the A2BAR is typically activated under conditions of significant cellular stress or injury where adenosine levels are markedly elevated.[3] This makes it an attractive target for therapeutic intervention.

A2B Receptor Signaling Pathways

The A2B receptor is known to couple to multiple G proteins, leading to the activation of distinct downstream signaling cascades. The primary signaling pathway involves coupling to Gs proteins, which stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4][5] Additionally, in certain cell types, the A2BAR can couple to Gq proteins, activating Phospholipase C (PLC), which results in increased intracellular calcium (Ca2+) levels and Protein Kinase C (PKC) activation.[6] Understanding these pathways is critical for designing functional assays to profile new antagonists.

Experimental Workflow for Pharmacological Profiling

The characterization of a new A2B receptor antagonist follows a structured workflow, progressing from initial high-throughput screening to detailed in vitro and in vivo validation. This process ensures the identification of potent, selective, and pharmacologically active compounds.

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to accurately profile novel A2B antagonists.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for the A2B receptor. They are crucial for determining the binding affinity (Ki) and for assessing selectivity against other adenosine receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human A2B receptor.

-

Materials:

-

Cell membranes from HEK-293 or CHO cells stably expressing the human A2B receptor.[7]

-

A2B-selective radioligand, such as [³H]PSB-603 or [³H]DPCPX.[7][8]

-

Non-specific binding determinator (e.g., high concentration of NECA).[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

-

Adenosine deaminase (ADA) to remove endogenous adenosine.[8]

-

-

Protocol:

-

Pre-incubate cell membranes with ADA (e.g., 2 U/mL) to degrade any endogenous adenosine.[8]

-

In a 96-well plate, add cell membranes (10-25 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 0.3 nM [³H]PSB-603), and varying concentrations of the antagonist.[8]

-

For determining non-specific binding, add a saturating concentration of a non-labeled ligand (e.g., 400 µM NECA).[7]

-

Incubate the mixture for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.[8]

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate Ki values from IC50 values (the concentration of antagonist that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the ability of an antagonist to block agonist-induced receptor signaling.

This is the most common functional assay for A2B antagonists, as it directly measures the inhibition of the canonical Gs-AC pathway.

-

Objective: To determine the functional potency (IC50 or KB) of an antagonist in inhibiting agonist-stimulated cAMP production.

-

Materials:

-

Protocol:

-

Plate cells in a suitable format (e.g., 96-well or 384-well plate) and allow them to adhere.

-

Pre-incubate cells with varying concentrations of the test antagonist for a set period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an agonist (e.g., 100 nM NECA) for another incubation period (e.g., 30 minutes).[7]

-

Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

-

Plot the concentration-response curve for the antagonist and determine the IC50 value, which can be converted to a functional equilibrium constant (KB).

-

Bioluminescence Resonance Energy Transfer (BRET) assays can monitor the direct interaction and activation of G proteins by the receptor upon agonist stimulation, providing a proximal readout of receptor function.

-

Objective: To measure the inhibition of agonist-induced G protein activation.

-

Principle: In the inactive state, a G protein trimer (e.g., Gα-RLuc8, Gβ, Gγ-GFP2) is in close proximity, resulting in a high BRET signal.[8] Agonist-induced receptor activation causes the trimer to rearrange, decreasing the BRET ratio.[8] Antagonists block this agonist-induced decrease.

-

Protocol:

-

Use cells co-expressing the A2B receptor and the BRET-tagged G protein subunits.

-

Pre-incubate cells with the test antagonist.

-

Add an agonist (e.g., NECA) to stimulate the receptor.

-

Measure the BRET signal at various time points or at a fixed endpoint.

-

Quantify the antagonist's ability to prevent the NECA-induced change in the BRET ratio.[8]

-

Data Presentation: Comparative Profiles of A2B Antagonists

Summarizing quantitative data in tables allows for direct comparison of the potency and selectivity of different compounds.

Table 1: Binding Affinities (Ki) of Selected A2B Antagonists at Human Adenosine Receptors

| Compound | A2B Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

| CVT-6883 | 8 | >10,000 | >10,000 | >10,000 | [2] |

| PSB-603 | 0.55 | >10,000 | 1,400 | >10,000 | [2][8] |

| MRS 1754 | ~2.5 | >500 | >500 | >500 | [4][10] |

| ISAM-140 | 24.3 | >10,000 | >10,000 | >10,000 | [7] |

| PBF-1129 | 24 - 35 | >500 | >500 | >500 | [11] |

| PSB-21500 | 10.6 | >400 | >10,000 | >10,000 | [12] |

Table 2: Functional Potency of Selected A2B Antagonists

| Compound | Assay Type | Cell Line | Potency (KB / IC50, nM) | Reference |

| ISAM-R56A | cAMP Inhibition | HEK-293 | KB = 3.2 | [7][13] |

| Quinolinone 2i | cAMP Accumulation | HEK-293 | IC50 = 5.1 | [14] |

| Quinolinone 2i | IL-8 Release | HMC-1 | IC50 = 0.4 | [14] |

| M1069 | VEGF Production (murine) | BMDC | IC50 = 181 | [15] |

| PBF-1129 | cAMP Inhibition | CHO | KB = 28 | [11] |

| P626 | cAMP Assay | HEK-293 | IC50 = 34 | [16] |

In Vivo Evaluation

After thorough in vitro characterization, lead candidates must be evaluated in relevant animal models to assess their therapeutic potential. The choice of model depends on the intended therapeutic indication.

-

Inflammation and Lung Injury: Models such as bleomycin-induced pulmonary fibrosis are used, where A2BAR antagonism has been shown to attenuate inflammation and fibrosis.[3]

-

Diabetic Complications: Streptozotocin (STZ)-induced diabetic rat models are employed to study diabetic nephropathy. Treatment with A2B antagonists like MRS1754 has been shown to reduce glomerular injury and proteinuria.[10]

-

Cancer Immunotherapy: In syngeneic tumor models, A2B antagonists are evaluated for their ability to reverse adenosine-mediated immunosuppression in the tumor microenvironment.[13][17] Endpoints include measuring tumor growth, metastasis, and the activity of tumor-infiltrating lymphocytes.[11][17]

-

Pain: Acute nociception models like the hot-plate test can be used to evaluate the antinociceptive effects of A2B antagonists, which may mediate some of the analgesic effects of caffeine.[18]

By following this comprehensive profiling cascade, researchers can effectively identify and validate novel A2B receptor antagonists, paving the way for the development of new therapeutics for a range of diseases.

References

- 1. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]

- 4. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tcgls.com [tcgls.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Pharmacological Characterization of P626, a Novel Dual Adenosine A2A/A2B Receptor Antagonist, on Synaptic Plasticity and during an Ischemic-like Insult in CA1 Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antinociceptive effects of novel A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of Adenosine Receptor 2 Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways mediated by the adenosine A2A and A2B receptors (A2AR and A2BR). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the core mechanisms of A2 receptor signaling, methodologies for their investigation, and quantitative data for key ligands.

Introduction to Adenosine A2 Receptor Signaling

Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological processes. Its effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A2A and A2B receptors are both primarily coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This canonical pathway is central to the function of A2 receptors; however, their signaling is multifaceted, involving non-canonical pathways and interactions with a variety of other proteins. Understanding these complex signaling networks is crucial for the development of selective therapeutic agents targeting these receptors for conditions ranging from inflammatory diseases and cancer to neurodegenerative disorders.[3][4][5]

Canonical Gs-cAMP Signaling Pathway

The primary and most well-characterized signaling pathway for both A2A and A2B receptors involves their coupling to Gs proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).[6] This activation causes the dissociation of Gαs from the βγ-subunits. The activated Gαs then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[7][8]

The resulting increase in intracellular cAMP concentration leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9]

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then active and phosphorylate a multitude of substrate proteins on serine and threonine residues. A key target of PKA is the cAMP Response Element-Binding protein (CREB), a transcription factor that, upon phosphorylation at Ser-133, modulates the expression of genes involved in a wide range of cellular functions.[7][9]

-

Epac Activation: Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. The binding of cAMP to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling cascades.

Termination of the signal is achieved through the hydrolysis of cAMP by phosphodiesterases (PDEs) and the intrinsic GTPase activity of Gαs, which hydrolyzes GTP to GDP, leading to the re-association of the G protein heterotrimer.

References

- 1. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 8. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Decoding Antagonist Binding to the Adenosine A2A Receptor: A Structural Biology Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

The human adenosine A2A receptor (A2AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular function, inflammation, and neuronal activity. Its modulation by antagonists has emerged as a promising therapeutic strategy for various pathologies, most notably Parkinson's disease. This technical guide delves into the structural biology of antagonist binding to the A2AR, providing a comprehensive overview of the key structural features, experimental methodologies, and quantitative binding data that underpin our current understanding.

Quantitative Analysis of A2AR Antagonist Interactions

Structural studies have provided high-resolution snapshots of the A2AR in complex with a diverse array of antagonists. This has allowed for the precise mapping of binding pockets and the elucidation of the molecular determinants of ligand recognition and subtype selectivity. The following table summarizes key quantitative data from several seminal crystal structures of antagonist-bound A2AR.

| Antagonist | PDB ID | Resolution (Å) | A2AR Construct | Binding Affinity (K_d / K_i / IC_50) | Reference |

| ZM241385 | 4EIY | 1.8 | A2AR-BRIL | K_i = 0.64 nM | [1] |

| ZM241385 | 3PWH | 2.7 | A2AR-T4L | K_d = 2.1 ± 0.7 nM | [2] |

| Compound 1 | 5N2O | 3.5 | A2AR-BRIL | - | [3] |

| Etrumadenant | 8B36 | 2.5 | thermostabilized A2AR | - | [4] |

| KW6002 (Istradefylline) | - | - | - | - | [5] |

The A2AR Signaling Cascade

The A2AR primarily couples to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. Antagonists block this signaling cascade by preventing the initial activation of the receptor by endogenous adenosine.

Figure 1. Adenosine A2A Receptor Signaling Pathway.

Experimental Protocols for Structural Determination

The determination of high-resolution structures of the A2AR in complex with antagonists is a multi-step process that involves protein engineering, expression, purification, and either crystallization or cryo-electron microscopy (cryo-EM).

Receptor Engineering and Expression

To overcome the inherent instability and conformational flexibility of GPCRs, the A2AR is often engineered for structural studies. Common strategies include:

-

Fusion Partners: The flexible third intracellular loop (ICL3) is frequently replaced with a rigid, soluble protein such as T4 Lysozyme (T4L) or BRIL (a thermostabilized apocytochrome b562 variant) to facilitate crystallization.[2][3]

-

Thermostabilizing Mutations: Introduction of point mutations can enhance the thermal stability of the receptor.

-

Truncations: The C-terminus is often truncated to remove flexible regions.

The engineered receptor is then typically expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using the baculovirus expression system.[2]

Solubilization and Purification

Following expression, cell membranes containing the receptor are harvested and the receptor is solubilized using detergents such as dodecyl-β-D-maltoside (DDM). The solubilized receptor is then purified using a series of chromatography steps, including affinity chromatography (e.g., using an anti-FLAG antibody resin) and size-exclusion chromatography. The antagonist of interest is present throughout the purification process to stabilize the receptor in a single conformation.

Structure Determination: Crystallography and Cryo-EM

X-ray Crystallography:

The purified receptor-antagonist complex is crystallized, often using the lipidic cubic phase (LCP) method, which provides a more native-like membrane environment.[1][2] The crystals are then flash-frozen and subjected to X-ray diffraction. The resulting diffraction data is processed to determine the three-dimensional structure of the complex.

Cryo-Electron Microscopy (Cryo-EM):

For cryo-EM, the purified receptor-antagonist complex is vitrified in a thin layer of ice. A large number of particle images are then collected using a transmission electron microscope. These 2D images are then computationally processed and reconstructed to generate a high-resolution 3D map of the complex. While historically used for larger complexes, recent advances have enabled high-resolution structure determination of GPCRs alone.

Figure 2. General Experimental Workflow for A2AR Structure Determination.

Conclusion

The structural elucidation of the adenosine A2A receptor in complex with various antagonists has provided invaluable insights into the molecular mechanisms of ligand recognition and receptor inhibition. The detailed experimental protocols and quantitative binding data presented in this guide serve as a foundational resource for researchers in the field of GPCR structural biology and drug discovery. Future studies, including those employing cryo-EM to capture different conformational states, will continue to refine our understanding of A2AR function and pave the way for the development of novel and more selective therapeutics.

References

- 1. Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist binding and induced conformational dynamics of GPCR A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Selective A₂A Receptor Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential in-vitro methodologies for the characterization of selective antagonists for the adenosine A₂A receptor (A₂AR). The A₂A receptor, a G-protein coupled receptor (GPCR), is a key drug target for various pathologies, including Parkinson's disease and for cancer immunotherapy applications.[1][2][3] Accurate in-vitro characterization is critical for identifying potent, selective, and drug-like candidate molecules.

A₂A Receptor Signaling Pathways

The A₂A receptor is primarily coupled to the Gs alpha subunit (Gαs) of its associated G-protein.[4] Upon binding of an agonist like adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase (AC).[5][6] AC then catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[5] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB), leading to the transcription of target genes.[4][5][6] A₂A receptor antagonists block this initial binding step, thereby inhibiting the entire downstream cascade. Additionally, A₂A receptor activation can influence other pathways, such as the MAPK/ERK signaling cascade.[4][7]

References

- 1. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 7. Activation of adenosine A2A receptor reduces osteoclast formation via PKA- and ERK1/2-mediated suppression of NFκB nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Dual A2A/A2B Receptor Blockers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core principles and methodologies involved in the preclinical development of dual A2A/A2B adenosine receptor antagonists, a promising class of agents in immuno-oncology.

Introduction: The Adenosine Axis in Cancer Immunotherapy

Extracellular adenosine is a critical signaling nucleoside that accumulates to high concentrations within the tumor microenvironment (TME), largely due to metabolic stress, hypoxia, and the enzymatic activity of ectonucleotidases like CD39 and CD73.[1][2] This accumulation establishes a potent immunosuppressive halo around the tumor, hindering effective anti-tumor immune responses.[3][4]

Adenosine exerts its effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] The A2A and A2B receptors are of particular interest in oncology as they are the primary mediators of adenosine-induced immunosuppression.[1][4]

-

A2A Receptor (A2AR): A high-affinity receptor predominantly expressed on lymphoid cells, including T cells and Natural Killer (NK) cells. Its activation directly impairs their cytotoxic functions and promotes immune evasion.[1][3]

-

A2B Receptor (A2BR): A low-affinity receptor that becomes significantly activated at the high micromolar concentrations of adenosine found in the TME.[5] It is expressed on myeloid cells, such as dendritic cells (DCs) and macrophages, where its activation drives them towards a tolerogenic, pro-tumorigenic phenotype.[3][6]

The distinct roles and expression patterns of A2A and A2B receptors on different immune cell populations provide a strong rationale for dual antagonism. Blocking both receptors simultaneously aims to comprehensively reverse adenosine-mediated immunosuppression, restoring the function of both lymphoid and myeloid anti-tumor effectors.[3][5]

A2A and A2B Receptor Signaling Pathways

Both A2A and A2B receptors primarily signal through the Gs alpha subunit (Gαs) of their associated G protein. Upon adenosine binding, Gαs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA). PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), a transcription factor that, in this context, mediates many of the immunosuppressive gene expression changes.[1][7] While this is the canonical pathway, A2B has also been shown to couple to Gq proteins, potentially activating other signaling cascades like the MAPK pathway.[8]

Rationale and Workflow for Dual Blockade Development

Logical Rationale for Dual Blockade

Targeting only the high-affinity A2A receptor may be insufficient in the TME, where high adenosine levels can still activate the lower-affinity A2B receptor on myeloid cells, maintaining a pro-tumor environment.[5] A dual antagonist can therefore offer a more robust reversal of immunosuppression by acting on multiple immune cell types that are critical for a coordinated anti-tumor response.[9]

Preclinical Development Workflow

The preclinical evaluation of a dual A2A/A2B antagonist follows a structured pipeline, from initial screening to in vivo efficacy and safety assessment, to build a data package for potential clinical translation.

References

- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arcusbio.com [arcusbio.com]

- 3. | BioWorld [bioworld.com]

- 4. Release of adenosine-induced immunosuppression: Comprehensive characterization of dual A2A/A2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety, tolerability, and pharmacology of AB928, a novel dual adenosine receptor antagonist, in a randomized, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Therapeutic Potential of Targeting Adenosine Receptor 2 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with a variety of non-malignant cells and signaling molecules. One of the critical mechanisms that cancer cells exploit to evade the immune system is the production of high concentrations of extracellular adenosine.[1][2][3] This nucleoside acts as a potent immunosuppressive molecule, primarily through its interaction with A2A and A2B adenosine receptors expressed on the surface of various immune cells.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of targeting these receptors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and illustrating the core signaling pathways.

The Adenosine Axis in the Tumor Microenvironment

Under the hypoxic and inflammatory conditions characteristic of solid tumors, extracellular adenosine triphosphate (ATP) released from dying cells is rapidly converted to adenosine by the ectoenzymes CD39 and CD73.[2][3] The resulting high concentration of adenosine in the TME suppresses the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, while promoting the function of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7] This establishes an immunosuppressive shield that protects the tumor from immune destruction.[6]

The effects of adenosine are mediated by four G protein-coupled receptors: A1, A2A, A2B, and A3.[7][8] The A2A receptor (A2AR) is a high-affinity receptor, while the A2B receptor (A2BR) has a lower affinity for adenosine.[4][9] However, A2BR expression is often upregulated under hypoxic conditions, making it particularly relevant in the TME.[10][11] Both A2AR and A2BR activation on immune cells leads to the accumulation of intracellular cyclic adenosine monophosphate (cAMP), a signaling molecule that potently dampens immune responses.[1][8]

Signaling Pathways

A2A Receptor Signaling Pathway

Activation of the A2A receptor on immune cells, such as CD8+ T cells and NK cells, triggers a signaling cascade that inhibits their anti-tumor functions. Adenosine binding to A2AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the inhibition of T-cell receptor (TCR) signaling, reduced cytokine production (e.g., IFN-γ), and decreased cytotoxicity.[4][8]

A2B Receptor Signaling Pathway

The A2B receptor, though having a lower affinity for adenosine, plays a significant role in the TME where adenosine levels are high.[11] Its activation on various cell types, including cancer cells, endothelial cells, and myeloid cells, promotes tumor progression through multiple mechanisms.[12][13] Similar to A2AR, A2BR signaling primarily involves Gs protein coupling and cAMP production.[14] In cancer cells, this can lead to increased proliferation and metastasis.[13][14][15] In endothelial and immune cells, A2BR activation can promote angiogenesis by stimulating the release of factors like Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[12][16]

Data Presentation: Preclinical and Clinical Evidence

Targeting the A2A and A2B receptors with small molecule antagonists has emerged as a promising immunotherapeutic strategy.[3][17] While monotherapy has shown modest efficacy, the combination with other immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1/PD-L1, has demonstrated synergistic anti-tumor effects in both preclinical models and clinical trials.[1][12][18]

Preclinical Efficacy of A2 Receptor Antagonists

The following table summarizes key findings from preclinical studies evaluating A2A and A2B receptor antagonists.

| Antagonist | Target(s) | Cancer Model | Key Findings | Reference(s) |

| ZM-241385 | A2A/A2B | B16F10 Melanoma | Monotherapy inhibited tumor growth. Combination with anti-CTLA-4 mAb showed significant tumor growth delay. | [19][20] |

| SCH58261 | A2A | B16F10-CD73+ Melanoma, 4T1.2 Breast Carcinoma | Reduced metastatic potential. Effect was dependent on the presence of NK and T cells. | [21] |

| PSB-1115 | A2B | CD73+ Melanoma, Mammary Carcinoma | Decreased tumor metastasis. | [13][21] |

| PBF-1129 | A2B | Lung, Melanoma, Colon, Breast Cancer Models | Decreased tumor growth and metastasis. Enhanced efficacy of anti-PD-1 therapy. | [22] |

| TT-4 & TT-10 | A2B (TT-4), A2A (TT-10) | TC1 Lung Cancer | Triple combination with a cancer vaccine suppressed tumor growth, improved survival, and led to complete tumor regression in some mice. | [23] |

Clinical Trials of A2 Receptor Antagonists

Several A2A and A2B receptor antagonists are currently being evaluated in clinical trials for various cancers.

| Drug Name | Target(s) | Phase | Cancer Type(s) | Key Outcomes & Observations | Reference(s) |

| Ciforadenant (CPI-444) | A2A | Phase I/Ib | Renal Cell Carcinoma (RCC) | Showed clinical responses as monotherapy and in combination with atezolizumab (anti-PD-L1), even in patients who had progressed on prior PD-(L)1 inhibitors. Durable benefit was associated with increased CD8+ T cell infiltration. | [24][25] |

| Taminadenant (PBF-509/NIR178) | A2A | Phase I/Ib | Non-Small Cell Lung Cancer (NSCLC) | Well-tolerated alone and in combination with spartalizumab (anti-PD-1). Restored immune responsiveness of tumor-infiltrating lymphocytes (TILs) ex vivo. | [1] |

| Inupadenant (EOS-850) | A2A | Phase I | Solid Tumors | Good tolerability with initial evidence of anti-tumor activity. Two partial responses (melanoma, prostate cancer) were observed. Response was associated with higher A2AR expression in the tumor. | [1][26] |

| AZD4635 | A2A | Phase I/II | mCRPC, NSCLC | Showed preliminary anti-tumor activity in metastatic castration-resistant prostate cancer (mCRPC). Combination with durvalumab showed minimal activity in heavily pretreated mCRPC patients. | [1] |

| AB928 | A2A/A2B | Phase I | Advanced Tumors | Being evaluated in combination with chemotherapy or an anti-PD-1 antibody. | [27] |

| TT-4 (PORT-7) | A2B | Phase I | Solid Tumors | Currently in a first-in-human study to evaluate safety, efficacy, and pharmacodynamics. | [27] |

Experimental Protocols & Workflows

Standardized and robust experimental protocols are crucial for the evaluation of A2 receptor antagonists. Below are methodologies for key experiments.

General Protocol for In Vivo Efficacy Studies

This protocol outlines a typical workflow for assessing the anti-tumor activity of an A2 receptor antagonist in a syngeneic mouse model.

-

Cell Culture and Implantation:

-

Culture a murine cancer cell line (e.g., CT26 colon carcinoma, B16F10 melanoma) under standard conditions.

-

Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^6 cells/mL.

-

Implant 1-5 x 10^5 cells (in 100 µL) subcutaneously into the flank of 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

-

-

Treatment Administration:

-

Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, Antagonist Monotherapy, Anti-PD-1 Monotherapy, Combination Therapy).

-

Administer the A2 receptor antagonist via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, twice daily).

-

Administer checkpoint inhibitors as per established protocols (e.g., intraperitoneal injection, 10 mg/kg, twice weekly).

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

Euthanize animals when tumors reach a predetermined endpoint size or if signs of excessive morbidity are observed.

-

-

Endpoint Analysis:

-

Primary endpoints: Tumor growth inhibition and overall survival.

-

Protocol for Immune Cell Profiling of TILs

-

Tumor Dissociation:

-

Excise tumors from euthanized mice and place them in cold RPMI medium.

-

Mince the tumor into small pieces using a sterile scalpel.

-

Digest the tissue using an enzymatic cocktail (e.g., Collagenase IV, DNase I) in a shaking incubator at 37°C for 30-60 minutes.

-

Stop the digestion with media containing FBS and pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Leukocyte Isolation (Optional):

-

To enrich for immune cells, resuspend the single-cell suspension in a density gradient medium (e.g., Percoll) and centrifuge according to the manufacturer's protocol.

-

Carefully collect the lymphocyte layer from the interphase.

-

-

Antibody Staining:

-

Wash cells with FACS buffer (PBS + 2% FBS).

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.

-

Stain for surface markers using a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-FoxP3) for 30 minutes on ice in the dark.

-

Wash cells twice with FACS buffer.

-

If performing intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), fix and permeabilize the cells using a dedicated kit before adding intracellular antibodies.

-

-

Flow Cytometry Acquisition and Analysis:

-

Acquire stained samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes, and subsequently identify specific immune cell populations based on their marker expression (e.g., CD3+CD8+ for cytotoxic T cells).

-

Protocol for Intracellular cAMP Measurement

-

Cell Isolation and Preparation:

-

Isolate primary immune cells (e.g., splenocytes, T cells) from mice or use an appropriate cell line.

-

Wash and resuspend cells in a suitable assay buffer.

-

-

Antagonist and Agonist Treatment:

-

Pre-incubate cells with varying concentrations of the A2 receptor antagonist (or vehicle control) for 15-30 minutes at 37°C.

-

Stimulate the cells with a known A2 receptor agonist (e.g., NECA or CGS21680) for 10-15 minutes at 37°C to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

-

Quantify the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample.

-

Plot the cAMP concentration against the agonist concentration to determine the inhibitory effect of the antagonist.

-

Conclusion and Future Perspectives

Targeting the A2A and A2B adenosine receptors represents a compelling strategy to counteract a key mechanism of immune evasion in the tumor microenvironment.[3] Preclinical and emerging clinical data strongly support the potential of A2 receptor antagonists, particularly in combination with immune checkpoint inhibitors, to enhance anti-tumor immunity and overcome therapeutic resistance.[1][18][24]

Future efforts will likely focus on several key areas:

-

Biomarker Development: Identifying predictive biomarkers, such as high A2AR expression or an adenosine-regulated gene signature, will be crucial for selecting patients most likely to benefit from these therapies.[24][26]

-

Dual A2A/A2B Antagonism: The development of dual antagonists that block both receptors may offer a more comprehensive blockade of adenosine-mediated immunosuppression.[1][5][28]

-

Novel Combinations: Exploring combinations with other therapeutic modalities, such as radiotherapy, chemotherapy, and cancer vaccines, may unlock further synergistic effects.[12][23]

As our understanding of the complex interplay within the TME deepens, therapies targeting the adenosine axis are poised to become an important component of the immuno-oncology armamentarium.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 5. Frontiers | Unlocking the adenosine receptor mechanism of the tumour immune microenvironment [frontiersin.org]

- 6. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The low affinity A2B adenosine receptor enhances migratory and invasive capacity in vitro and angiogenesis in vivo of glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oaepublish.com [oaepublish.com]

- 13. mdpi.com [mdpi.com]

- 14. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. A2A blockade enhances anti-metastatic immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. firstwordpharma.com [firstwordpharma.com]

- 24. Adenosine A2A Receptor Blockade as an Immunotherapy for Treatment-Refractory Renal Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ascopubs.org [ascopubs.org]

- 27. ascopubs.org [ascopubs.org]

- 28. The adenosine A2A receptor is a therapeutic target in neurological, heart and oncogenic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine receptor 2 subtypes and their distinct physiological functions

An In-depth Technical Guide to Adenosine Receptor 2 Subtypes and Their Distinct Physiological Functions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Extracellular adenosine is a critical signaling nucleoside that modulates a vast array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A2 subtypes, A2A and A2B, are of particular interest in drug development due to their pivotal roles in the central nervous system, cardiovascular regulation, and immune response. While both primarily couple to Gs proteins to stimulate adenylyl cyclase, they exhibit profound differences in adenosine affinity, tissue distribution, and functional roles. The A2A receptor (A2AR) is a high-affinity receptor central to immunosuppression and dopaminergic modulation in the brain. In contrast, the A2B receptor (A2BR) is a low-affinity receptor activated during conditions of significant metabolic stress, such as hypoxia and inflammation, where it orchestrates a complex, often context-dependent, response. This guide provides a detailed comparison of these two receptor subtypes, covering their pharmacology, signaling pathways, physiological functions, and the experimental protocols used for their investigation.

Comparative Pharmacology and Distribution

The primary distinction between A2A and A2B receptors lies in their affinity for adenosine, which dictates the physiological conditions under which they are activated. The A2AR responds to low, nanomolar concentrations of adenosine typical of basal conditions, whereas the A2BR requires higher, micromolar concentrations that are generally present only during tissue injury, ischemia, or intense inflammation.[1][2][3]

Quantitative Pharmacological Data

| Parameter | Adenosine A2A Receptor (A2AR) | Adenosine A2B Receptor (A2BR) |

| Adenosine Affinity | High Affinity (EC50 ≈ 174 nM)[3] | Low Affinity (EC50 ≈ 12,500 - 24,000 nM)[3][4] |

| Primary G-protein Coupling | Gs/Golf[5][6] | Gs, Gq[1][7] |

| Key Second Messengers | ↑ cAMP[2][5] | ↑ cAMP, ↑ IP3/Ca2+[1][7] |

Tissue and Cellular Distribution

The distinct functions of A2A and A2B receptors are further defined by their differential expression patterns. A2AR expression is highly concentrated in specific brain regions and on immune cells, while A2BR is more widely distributed, with its expression being significantly upregulated under pathological conditions.[8]

| Receptor Subtype | High Expression Tissues/Cells | Low or Inducible Expression Tissues/Cells |

| A2A Receptor (A2AR) | Striatum, Nucleus Accumbens, Olfactory Tubercle, Immune Cells (T-cells, Macrophages, Neutrophils, Platelets)[6][8][9][10][11] | Heart, Lungs, Blood Vessels, Hippocampus, Cerebral Cortex[6][8] |

| A2B Receptor (A2BR) | Vasculature (Endothelial & Smooth Muscle Cells), Mast Cells, Dendritic Cells, Macrophages, Type II Alveolar Epithelial Cells[1][4][12][13][14] | Brain, Cecum, Large Intestine, Urinary Bladder[4][13] |

Signaling Pathways

Both A2A and A2B receptors signal through the canonical Gs-protein pathway. However, the A2BR possesses the additional ability to couple to Gq proteins, enabling a more diverse range of downstream cellular responses.

A2A Receptor Signaling

The A2AR exclusively couples to Gs proteins. Upon activation by adenosine, the Gs alpha subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][15] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression.[2][5] This pathway is the primary mechanism behind the A2AR's potent immunosuppressive effects.[2][15]

A2B Receptor Signaling

The A2BR is more versatile in its signaling. While it robustly activates the Gs-cAMP pathway, particularly at high adenosine concentrations, it can also couple to Gq proteins.[1] Gq activation stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).[1] This dual-coupling capability allows the A2BR to mediate a wider range of cellular functions, including pro-inflammatory responses and angiogenesis.[1]

Distinct Physiological Functions

The differences in affinity, distribution, and signaling culminate in distinct and sometimes opposing physiological roles for the A2A and A2B receptors.

| Physiological System | Adenosine A2A Receptor (A2AR) | Adenosine A2B Receptor (A2BR) |

| Immune System | Potent immunosuppression; protects tissue from inflammatory damage by inhibiting T-cell and NK cell function and promoting regulatory T-cells.[2][16] | Context-dependent; can be pro-inflammatory by promoting mast cell degranulation and IL-6 release, or anti-inflammatory by limiting endothelial cell activation.[1] |

| Central Nervous System | Regulates motor control, mood, and cognition by antagonizing dopamine D2 receptors in the basal ganglia.[16][17] A target for treating Parkinson's disease.[16] | Implicated in axon guidance as a co-receptor for netrin-1.[4] Expressed on astrocytes and neurons.[4][13] |

| Cardiovascular System | Potent vasodilator, regulating coronary blood flow to match myocardial oxygen demand.[16][18] | Promotes angiogenesis via VEGF release.[1] Implicated in vascular remodeling and can contribute to pulmonary hypertension in fibrotic diseases.[5] |

| Pathophysiology | A key target for cancer immunotherapy (antagonists block immunosuppression in the tumor microenvironment).[2][15] | Upregulated in hypoxia and inflammation.[8] Plays a role in asthma, intestinal inflammation, and renal fibrosis.[1][4][5] |

Key Experimental Protocols

Investigating the specific functions of A2A and A2B receptors requires precise experimental methodologies to differentiate their activities.

Radioligand Receptor Binding Assay

This protocol is used to determine the affinity (Ki) of a test compound for a specific receptor subtype. It relies on the competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor.

-

Objective: To quantify the binding affinity of a compound for A2A or A2B receptors.

-

Materials:

-

Methodology:

-

Preparation: Prepare serial dilutions of the unlabeled test compound.

-

Incubation: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of the radioligand, and varying concentrations of the test compound.[19] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Equilibration: Incubate the mixture for 60-90 minutes at room temperature (25°C) to allow binding to reach equilibrium.[19][20]

-

Separation: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This is a cell-based functional assay to measure the activation of Gs-coupled receptors like A2AR and A2BR. Agonist stimulation leads to an increase in intracellular cAMP, which is then quantified.

-

Objective: To measure the potency (EC50) and efficacy of a compound in activating A2A/A2B receptor signaling.

-

Materials:

-

Whole cells stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells).

-

Test compounds (agonists, antagonists).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Commercial cAMP detection kit (e.g., HTRF®, AlphaScreen®, GloSensor™).[21][22][23][24]

-

-

Methodology:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: For antagonist testing, pre-incubate the cells with the antagonist compound.

-

Stimulation: Add serial dilutions of the agonist compound to the cells. A PDE inhibitor is typically included in the stimulation buffer. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[22]

-

Cell Lysis: Lyse the cells according to the kit manufacturer's protocol to release the intracellular cAMP.

-

Detection: Add the cAMP detection reagents. These kits are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[22][25]

-

Signal Reading: After a final incubation period, read the plate on a suitable plate reader (e.g., measuring fluorescence for HTRF or luminescence for GloSensor™). The signal is inversely (for HTRF/AlphaScreen) or directly (for GloSensor™) proportional to the amount of cAMP produced.

-

Analysis: Convert the raw signal to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 and maximum response.

-

In Vivo Studies Using Knockout Mouse Models

Genetically modified mouse models, particularly those with targeted deletion (knockout, KO) of the A2A or A2B receptor, are invaluable for dissecting their physiological roles in a whole-organism context.[26][27]

-

Objective: To determine the in vivo function of a receptor by observing the phenotype of an animal lacking that receptor.

-

Models:

-

A2AR KO Mice: These mice exhibit heightened anxiety, increased aggression, and altered responses to psychostimulants, confirming the receptor's role in the CNS.[28][29]

-

A2BR KO Mice: These models have been instrumental in demonstrating the receptor's role in vascular remodeling, inflammation, and protection from ischemia.[13][27]

-

-

Methodology:

-

Model Generation: A specific gene (e.g., Adora2a) is inactivated using techniques like homologous recombination in embryonic stem cells.

-

Phenotyping: KO mice and wild-type (WT) littermates are subjected to a battery of tests to compare their physiology and behavior.

-

Cardiovascular Analysis: Measure blood pressure, heart rate, and regional blood flow in response to adenosine agonists or physiological stress (e.g., hypoxia).[27][30]

-

Inflammatory Models: Induce an inflammatory response (e.g., sepsis via LPS injection, allergic asthma model) and measure inflammatory markers, cell infiltration, and tissue damage.

-

Behavioral Analysis: Use tests like the elevated plus maze or open field test to assess anxiety, and monitor locomotor activity in response to drugs like caffeine or amphetamine.[28]

-

Data Interpretation: Differences in the responses between KO and WT mice are attributed to the function of the deleted receptor.

-

Conclusion and Therapeutic Implications

The adenosine A2A and A2B receptors, while both responsive to adenosine and coupled to Gs proteins, are functionally distinct entities. The high-affinity A2AR acts as a fine-tuning regulator, primarily restraining the immune system and modulating neurotransmission under basal conditions. The low-affinity A2BR functions as an emergency sensor, activated by high adenosine levels during cellular distress to mediate potent, context-dependent effects on inflammation, angiogenesis, and fibrosis. This clear division of labor makes them highly attractive and specific drug targets. A2AR antagonists are showing significant promise in oncology by reversing tumor-induced immunosuppression, while A2BR modulation is being explored for a range of inflammatory and fibrotic diseases. A thorough understanding of their unique pharmacology, signaling, and physiological roles, as detailed in this guide, is essential for the continued development of selective and effective therapeutics.

References

- 1. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Genetic tagging of the adenosine A2A receptor reveals its heterogeneous expression in brain regions [frontiersin.org]

- 10. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Adenosine A2B Receptor: From Cell Biology to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 16. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 17. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. resources.revvity.com [resources.revvity.com]

- 21. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cosmobio.co.jp [cosmobio.co.jp]

- 26. Animal models for the study of adenosine receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Differential effects of adenosine A2a and A2b receptors on cardiac contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. documentsdelivered.com [documentsdelivered.com]

- 30. Regionally selective cardiovascular responses to adenosine A2A and A2B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in A2B Adenosine Receptor Antagonism: A Technical Guide to Early-Stage Non-Xanthine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of non-xanthine based antagonists for the A2B adenosine receptor (A2BAR). Moving beyond the classical xanthine scaffolds, researchers are uncovering novel chemical entities with enhanced selectivity and drug-like properties, opening new avenues for therapeutic intervention in a range of diseases, including inflammatory conditions and cancer. This document provides a comprehensive overview of the core aspects of this early-stage research, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction: The Rationale for Non-Xanthine A2B Antagonists

The A2B adenosine receptor, a G-protein coupled receptor (GPCR), is a unique member of the adenosine receptor family characterized by its low affinity for the endogenous ligand, adenosine. Under conditions of cellular stress and inflammation, extracellular adenosine levels rise significantly, leading to the activation of the A2BAR. This activation triggers a cascade of downstream signaling events that have been implicated in the pathophysiology of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.

While traditional xanthine-based antagonists like theophylline have been used clinically, their lack of selectivity for the A2BAR and potential for off-target effects have driven the search for novel, non-xanthine scaffolds. These new chemical entities offer the promise of improved potency, selectivity, and pharmacokinetic profiles, thereby minimizing side effects and enhancing therapeutic efficacy. This guide delves into the key non-xanthine antagonists that are currently under investigation, summarizing their pharmacological properties and the experimental approaches used for their characterization.

A2B Adenosine Receptor Signaling Pathways

The A2B adenosine receptor exhibits promiscuous coupling to multiple G protein subtypes, primarily Gs and Gq, and in some cellular contexts, Gi. This differential coupling leads to the activation of distinct downstream signaling cascades, resulting in a diverse range of cellular responses.

Gs-Mediated Signaling

Upon agonist binding, the A2BAR couples to Gs proteins, leading to the activation of adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation and cellular proliferation.[1][2][3]

Gq-Mediated Signaling

In addition to Gs coupling, the A2BAR can also activate Gq proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, including members of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, ultimately influencing cell growth and differentiation.[4]

Key Non-Xanthine A2B Antagonists: A Quantitative Overview

A number of promising non-xanthine A2B antagonists have emerged from early-stage research. The following tables summarize the available quantitative data on their binding affinities and selectivity profiles.

Table 1: Binding Affinity of Non-Xanthine A2B Antagonists at the Human A2B Adenosine Receptor

| Compound | Chemical Class | Ki (nM) | Reference |

| LAS38096 | N-heteroaryl 4′-furyl-4,5′-bipyrimidin-2′-amine | 17 | [5] |

| BAY-545 | Thienouracil | Data not publicly available | [6] |

| PBF-1129 | N/A | Data not publicly available | [7] |

| ISAM-R56A | N/A | Data not publicly available | N/A |

| MRE-2029-F20 | 8-heterocyclic substituted xanthine (for comparison) | 5.5 | [5] |

| CVT-6883 | 8-(4-pyrazolyl)-xanthine (for comparison) | 22 | [5] |

Note: Ki values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of Non-Xanthine A2B Antagonists Against Other Human Adenosine Receptor Subtypes

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Selectivity (Fold vs A1/A2A/A3) | Reference |

| LAS38096 | >1,000 | >2,500 | >1,000 | >58 / >147 / >58 | [5] |

| MRE-2029-F20 | >1,000 | >1,000 | >1,000 | >181 / >181 / >181 | [5] |

| CVT-6883 | 1,940 | 3,280 | 1,070 | 88 / 149 / 48 | [5] |

Note: Selectivity is calculated as the ratio of the Ki value for the respective receptor subtype to the Ki value for the A2B receptor. A higher fold selectivity indicates a greater preference for the A2B receptor.

Experimental Protocols

The characterization of novel non-xanthine A2B antagonists relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A2B receptor.[8][9]

Materials:

-

Cell membranes expressing the human A2B adenosine receptor (e.g., from transfected HEK293 or CHO cells).

-

Radioligand: e.g., [³H]PSB-603 or another suitable A2B-selective radiolabeled antagonist.[10]

-

Non-specific binding control: A high concentration of a known non-radiolabeled A2B antagonist (e.g., 10 µM ZM241385).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A2B receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the test compound (for competition curve).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a test compound to antagonize the agonist-induced production of cAMP, providing a measure of its functional potency (IC50).[11][12]

Materials:

-

Cells expressing the human A2B adenosine receptor (e.g., HEK293 or CHO cells).

-

A2B receptor agonist (e.g., NECA).

-

Test compounds (potential antagonists).

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

Cell lysis buffer.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound and a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the A2B agonist (e.g., the EC80 concentration of NECA) to stimulate cAMP production. Incubate for a specific time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Inositol Phosphate (IP1) Accumulation Assay

This assay is used to assess the functional antagonism of Gq-coupled A2B receptor signaling.[13][14][15][16][17]

Materials:

-

Cells expressing the human A2B adenosine receptor.

-

A2B receptor agonist (e.g., NECA).

-

Test compounds (potential antagonists).

-

IP1 assay kit (e.g., HTRF-based).

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

Procedure:

-

Cell Seeding: Seed cells in a suitable multi-well plate.

-

Pre-incubation: Pre-incubate cells with varying concentrations of the test compound.

-

Stimulation: Add the A2B agonist in stimulation buffer containing LiCl. Incubate for a specified time to allow for IP1 accumulation.

-

Lysis and Detection: Lyse the cells and measure IP1 levels using the HTRF-based assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IP1 signal against the logarithm of the antagonist concentration to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of antagonists on agonist-induced phosphorylation of ERK1/2, a downstream effector in the Gq signaling pathway.[18][19][20]

Materials:

-

Cells expressing the human A2B adenosine receptor.

-

A2B receptor agonist (e.g., NECA).

-

Test compounds (potential antagonists).

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Treat cells with the test compound for a specific duration, followed by stimulation with the A2B agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.

Experimental and Logical Workflow

The discovery and development of novel non-xanthine A2B antagonists typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Conclusion and Future Directions

The exploration of non-xanthine based A2B adenosine receptor antagonists represents a significant advancement in the field of purinergic signaling. Early-stage research has identified several promising chemical scaffolds with high affinity and selectivity for the A2BAR. The detailed experimental protocols outlined in this guide provide a robust framework for the continued characterization and optimization of these novel compounds.

Future research will likely focus on expanding the diversity of non-xanthine scaffolds, further elucidating the structure-activity relationships, and conducting comprehensive in vivo studies to validate their therapeutic potential in relevant disease models. The development of potent and selective non-xanthine A2B antagonists holds great promise for the treatment of a wide range of inflammatory and proliferative diseases, heralding a new era in targeted therapeutics.

References

- 1. Adenosine A2B receptors induce proliferation, invasion and activation of cAMP response element binding protein (CREB) in trophoblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A2B adenosine receptor inhibition ameliorates hypoxic-ischemic injury in neonatal mice via PKC/Erk/Creb/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel non-xanthine antagonist of the A2B adenosine receptor: From HTS hit to lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Tritium-labeled agonists as tools for studying adenosine A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. innoprot.com [innoprot.com]

- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 14. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]